molecular formula C10Cl10 B3044936 1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene CAS No. 100571-08-2

1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene

Cat. No.: B3044936
CAS No.: 100571-08-2
M. Wt: 474.6 g/mol
InChI Key: GEYODUIQFDSFDK-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene is a highly chlorinated organic compound It is known for its complex structure, which includes multiple chlorine atoms attached to a benzene ring and a butadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the reaction of benzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. This process results in the formation of pentachlorobenzene, which can then undergo further chlorination to introduce the butadiene moiety .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the selective chlorination of the benzene ring and the butadiene moiety. The use of high-purity reagents and advanced catalytic systems is essential to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially dechlorinated derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying the effects of chlorinated organic compounds on human health.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect oxidative stress and cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentachlorobenzene: A simpler chlorinated benzene derivative with similar chemical properties.

    1,1,3,4,4-Pentachloro-1,3-butadiene: A related compound with a similar butadiene moiety.

    2,3,4,5,6-Pentachlorobiphenyl: A biphenyl derivative with multiple chlorine atoms.

Uniqueness

1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene is unique due to its combination of a highly chlorinated benzene ring and a chlorinated butadiene moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

100571-08-2

Molecular Formula

C10Cl10

Molecular Weight

474.6 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene

InChI

InChI=1S/C10Cl10/c11-3-1(2(9(17)18)5(13)10(19)20)4(12)7(15)8(16)6(3)14

InChI Key

GEYODUIQFDSFDK-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)C(=C(Cl)Cl)Cl

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)C(=C(Cl)Cl)Cl

Origin of Product

United States

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